molecular formula C11H14N4O B1482041 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098110-40-6

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1482041
CAS No.: 2098110-40-6
M. Wt: 218.26 g/mol
InChI Key: LEAHWHBDTOGHCO-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, with CAS number 2098110-40-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a pyrazole ring with an ethyl side chain and an alcohol functional group. The biological activities of pyrazole derivatives are well-documented, often exhibiting anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as therapeutic agents in inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus. In vitro tests have shown that modifications in the pyrazole structure can enhance antibacterial potency, suggesting that this compound may possess similar properties .

3. Anticancer Potential

Pyrazole derivatives have been explored for their anticancer activities due to their ability to inhibit specific kinases involved in cancer progression. Recent studies have highlighted the potential of pyrazole compounds in targeting c-MET kinase, which plays a crucial role in tumor growth and metastasis . The structure of this compound may lend itself to similar inhibitory effects.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at 10 µM concentration
AntimicrobialDemonstrated activity against E. coli and S. aureus, with structural modifications enhancing efficacy
AnticancerTargeted c-MET kinase inhibition reported in related pyrazole compounds

Properties

IUPAC Name

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-9-7-10(14-15(9)5-6-16)11-8-12-3-4-13-11/h3-4,7-8,16H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAHWHBDTOGHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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